molecular formula C7H11BrO2 B1587140 Allyl 2-bromo-2-methylpropionate CAS No. 40630-82-8

Allyl 2-bromo-2-methylpropionate

Cat. No.: B1587140
CAS No.: 40630-82-8
M. Wt: 207.06 g/mol
InChI Key: WIPLNCYPGHUSGF-UHFFFAOYSA-N
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Description

Allyl 2-bromo-2-methylpropionate: is an organic compound with the molecular formula C7H11BrO2 . It is also known by its synonym Allyl 2-bromoisobutyrate . This compound is characterized by the presence of an allyl group and a brominated ester, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 2-bromo-2-methylpropionate can be synthesized through the esterification of 2-bromo-2-methylpropionic acid with allyl alcohol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Allyl 2-bromo-2-methylpropionate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, the compound is used to modify biomolecules, enabling the study of biological pathways and interactions. It is also explored for its potential in drug delivery systems due to its ability to form biocompatible polymers .

Industry: The compound finds applications in the production of specialty chemicals, coatings, and adhesives. Its ability to undergo polymerization makes it useful in the development of advanced materials with tailored properties .

Comparison with Similar Compounds

  • Ethyl 2-bromo-2-methylpropionate
  • Methyl 2-bromo-2-methylpropionate
  • 2-Bromo-2-methylpropionic acid

Comparison: Allyl 2-bromo-2-methylpropionate is unique due to the presence of the allyl group, which imparts additional reactivity compared to its ethyl and methyl counterparts. The allyl group allows for participation in a wider range of reactions, including polymerization and oxidation, making it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

prop-2-enyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPLNCYPGHUSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403930
Record name Allyl 2-bromo-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40630-82-8
Record name Allyl 2-bromo-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 2-bromo-2-methylpropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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